3-(Dimethylcarbamoyl)prop-2-ynoic acid
CAS No.: 1314937-25-1
Cat. No.: VC7631826
Molecular Formula: C6H7NO3
Molecular Weight: 141.126
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1314937-25-1 |
---|---|
Molecular Formula | C6H7NO3 |
Molecular Weight | 141.126 |
IUPAC Name | 4-(dimethylamino)-4-oxobut-2-ynoic acid |
Standard InChI | InChI=1S/C6H7NO3/c1-7(2)5(8)3-4-6(9)10/h1-2H3,(H,9,10) |
Standard InChI Key | SLWUNCBYKVARGK-UHFFFAOYSA-N |
SMILES | CN(C)C(=O)C#CC(=O)O |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
The compound’s structure consists of a propiolic acid (prop-2-ynoic acid) moiety linked to a dimethylcarbamoyl group at the third carbon position. Key structural identifiers include:
The presence of a triple bond (C#C) in the alkyne segment and two carbonyl groups (C=O) confers rigidity and electrophilic reactivity, making it a versatile intermediate in organic synthesis .
Spectroscopic and Physicochemical Data
Predicted collision cross-section (CCS) values for various adducts, as determined by ion mobility spectrometry, are summarized below:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 142.04987 | 129.2 |
[M+Na]⁺ | 164.03181 | 137.5 |
[M-H]⁻ | 140.03531 | 119.6 |
These CCS values aid in metabolite identification and structural validation during mass spectrometric analyses .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
While direct synthetic protocols for 3-(dimethylcarbamoyl)prop-2-ynoic acid are sparsely documented, analogous compounds such as (2Z)-3-(dimethylcarbamoyl)prop-2-enoic acid (a geometric isomer) are synthesized via:
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Acylation Reactions: Reacting dimethylcarbamoyl chloride with propiolic acid derivatives under basic conditions (e.g., triethylamine).
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Purification: Chromatographic techniques (e.g., HPLC) or recrystallization to achieve >95% purity.
The alkyne variant may require modified conditions to preserve the triple bond during acylation, potentially using low-temperature protocols or specialized catalysts .
Industrial Production
Large-scale manufacturing employs continuous-flow reactors to optimize yield and minimize side reactions. Key challenges include:
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Stability Concerns: The alkyne group’s susceptibility to hydration or polymerization under acidic/basic conditions.
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Purity Standards: High-performance liquid chromatography (HPLC) is critical for isolating the compound from byproducts like hydrated or dimerized species .
Chemical Reactivity and Functionalization
Electrophilic Reactivity
The compound’s electron-deficient alkyne and carbamoyl groups participate in diverse reactions:
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Cycloadditions: Potential substrate for Huisgen azide-alkyne cycloaddition (click chemistry) to form triazole derivatives.
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Nucleophilic Additions: Reaction with amines or alcohols at the carbonyl sites to yield amides or esters .
Reductive Transformations
Selective reduction of the alkyne to cis-alkene (Z-configuration) has been demonstrated for structurally similar compounds using Lindlar’s catalyst under hydrogen gas . For example:
\text{RC#CCO}_2\text{H} \xrightarrow{\text{H}_2/\text{Lindlar}} \text{RC=CCO}_2\text{H}
This strategy is pivotal in synthesizing bioactive analogs like tritium-labeled sudemycins for pharmacological studies .
Industrial and Research Applications
Chemical Intermediate
The compound serves as a precursor for:
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Peptide Mimetics: Incorporation into pseudopeptide chains via amide bond formation.
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Polymer Chemistry: Building block for conductive polymers due to conjugated alkyne systems .
Challenges and Future Directions
Stability Optimization
Improving thermal and hydrolytic stability through protective group strategies (e.g., silylation of the alkyne) could expand utility in prolonged reactions.
Pharmacological Profiling
Comprehensive in vitro and in vivo studies are needed to elucidate:
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Toxicity Profiles: Acute and chronic exposure effects.
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Target Identification: High-throughput screening against disease-relevant protein libraries.
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